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1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Overview
Description
1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that features a thiazole ring and a pyrrolidine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . Pyrrolidine rings are commonly found in many natural and synthetic compounds with significant pharmacological activities .
Preparation Methods
The synthesis of 1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves the cyclization and condensation of haloketones with thioamide . This method is popular for creating thiazole moieties. Another approach involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Its potential anticancer properties are being explored for developing new chemotherapeutic agents.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The pyrrolidine ring contributes to the compound’s stability and enhances its binding affinity to the targets .
Comparison with Similar Compounds
1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can be compared with other thiazole and pyrrolidine derivatives:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Proline derivatives: Compounds with a pyrrolidine ring used in drug discovery
Properties
IUPAC Name |
1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-3-5-15-8-9(7-10(15)16)11(17)14-12-13-4-6-18-12/h4,6,9H,2-3,5,7-8H2,1H3,(H,13,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJWHZPDEGHUIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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